N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-nitrobenzamide
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Overview
Description
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-nitrobenzamide is a complex organic compound with the molecular formula C({26})H({21})N({3})O({5})S It is characterized by the presence of a benzyl group, a phenylsulfamoyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of benzylamine with phenylsulfonyl chloride to form benzyl(phenyl)sulfamoyl chloride.
Coupling Reaction: The sulfamoyl chloride intermediate is then reacted with 4-aminobenzamide under basic conditions to form N-{4-[benzyl(phenyl)sulfamoyl]phenyl}benzamide.
Nitration: The final step involves the nitration of the benzamide derivative using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, yielding this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position, which is reactive due to the presence of the adjacent phenyl ring.
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfonic acid derivatives.
Scientific Research Applications
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used to study the interactions of sulfamoyl-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function. The benzyl and phenyl groups provide hydrophobic interactions that can enhance binding affinity to targets.
Comparison with Similar Compounds
Similar Compounds
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-nitrobenzamide: Similar structure but with the nitro group in a different position.
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-aminobenzamide: The reduced form of the nitro compound.
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}benzamide: Lacks the nitro group.
Uniqueness
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-nitrobenzamide is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. The presence of the nitro group also allows for further chemical modifications, enhancing its utility in synthetic chemistry and drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C26H21N3O5S |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
N-[4-[benzyl(phenyl)sulfamoyl]phenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C26H21N3O5S/c30-26(21-11-15-24(16-12-21)29(31)32)27-22-13-17-25(18-14-22)35(33,34)28(23-9-5-2-6-10-23)19-20-7-3-1-4-8-20/h1-18H,19H2,(H,27,30) |
InChI Key |
GSULGEVEOFUZEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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